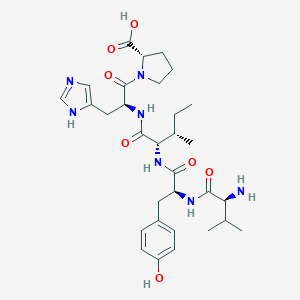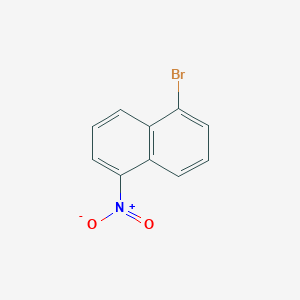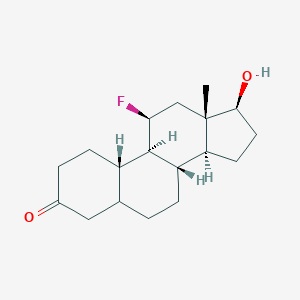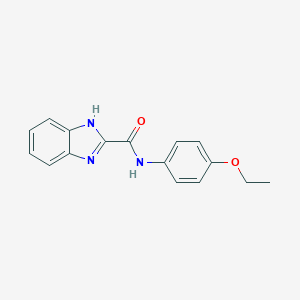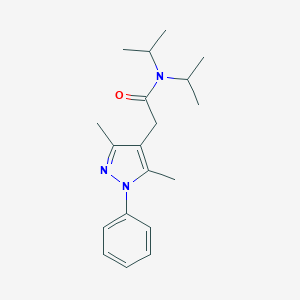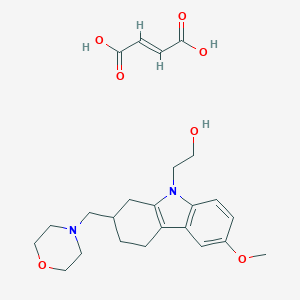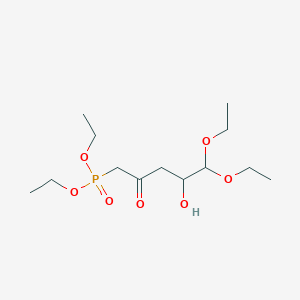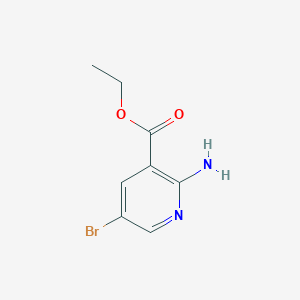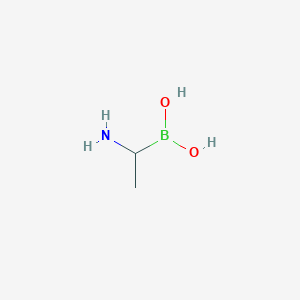
(1-Aminoethyl)boronic acid
Vue d'ensemble
Description
(1-Aminoethyl)boronic acid, also known as AEB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. AEB is a small molecule that can bind to proteins containing diols or cis-diol groups, such as glucose and fructose. This property has made AEB a valuable tool for studying the role of these proteins in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of (1-Aminoethyl)boronic acid involves its binding to proteins containing diols or cis-diol groups, leading to the inhibition of their activity. This inhibition can result in a variety of physiological and biochemical effects, depending on the specific protein targeted by (1-Aminoethyl)boronic acid.
Effets Biochimiques Et Physiologiques
(1-Aminoethyl)boronic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of aldose reductase activity in diabetes, the inhibition of cell proliferation and survival in cancer, and the modulation of insulin signaling pathways. (1-Aminoethyl)boronic acid has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (1-Aminoethyl)boronic acid is its specificity for proteins containing diols or cis-diol groups, which allows for targeted inhibition of specific proteins. However, (1-Aminoethyl)boronic acid can also have off-target effects and may inhibit the activity of other proteins that are not the intended target. Additionally, (1-Aminoethyl)boronic acid can be difficult to work with due to its low solubility in water and other solvents.
Orientations Futures
There are several potential future directions for research on (1-Aminoethyl)boronic acid. One area of interest is the development of more efficient and effective synthesis methods for (1-Aminoethyl)boronic acid. Another area of interest is the identification of new protein targets for (1-Aminoethyl)boronic acid, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of (1-Aminoethyl)boronic acid and to identify any potential limitations or safety concerns.
Méthodes De Synthèse
The synthesis of (1-Aminoethyl)boronic acid can be achieved through several methods, including the reaction of boronic acid with aminoethanol or the reaction of boronic acid with ethylene oxide followed by amination. The latter method has been shown to be more efficient and has been widely used in the synthesis of (1-Aminoethyl)boronic acid.
Applications De Recherche Scientifique
(1-Aminoethyl)boronic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes, (1-Aminoethyl)boronic acid has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. (1-Aminoethyl)boronic acid has also been shown to inhibit the growth of cancer cells by targeting proteins involved in cell proliferation and survival.
Propriétés
IUPAC Name |
1-aminoethylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXSZPJYPOEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922958 | |
| Record name | (1-Aminoethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.90 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminoethyl)boronic acid | |
CAS RN |
119414-77-6 | |
| Record name | (1-Aminoethyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119414776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
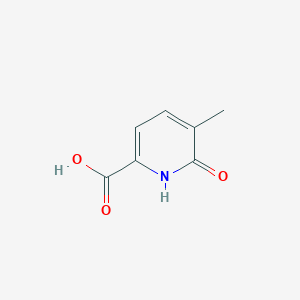
![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
